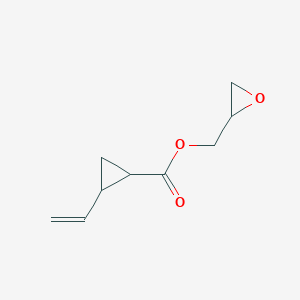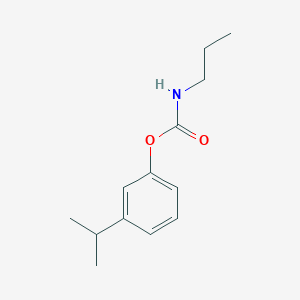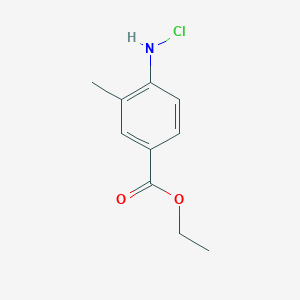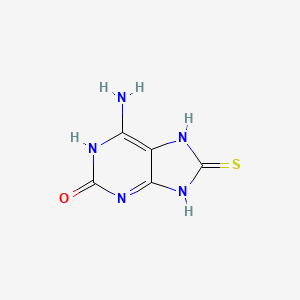![molecular formula C13H10N2O4S2 B14618835 1,1'-[(Dinitromethylene)disulfanediyl]dibenzene CAS No. 58174-58-6](/img/structure/B14618835.png)
1,1'-[(Dinitromethylene)disulfanediyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfanediyl group, with a dinitromethylene group attached. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,1’-[disulfanediyl]dibenzene with dinitromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The dinitromethylene group can participate in redox reactions, while the disulfanediyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Disulfanediyldi(4,1-phenylene)]diethanone
- 1,1’-[Disulfanediyldi(1S)-1,1-ethanediyl]dibenzene
Uniqueness
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is unique due to the presence of both dinitromethylene and disulfanediyl groups, which confer distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
58174-58-6 |
|---|---|
Molekularformel |
C13H10N2O4S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[dinitro(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)13(15(18)19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
WYEGWJBGLZFTMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)


![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)



![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
